![molecular formula C15H18N6O3 B11189928 N-{4-[5-amino-4-(morpholin-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]phenyl}acetamide](/img/structure/B11189928.png)
N-{4-[5-amino-4-(morpholin-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]phenyl}acetamide
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Overview
Description
N-{4-[5-AMINO-4-(MORPHOLINE-4-CARBONYL)-1H-1,2,3-TRIAZOL-1-YL]PHENYL}ACETAMIDE is a complex organic compound that features a triazole ring, a morpholine moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[5-AMINO-4-(MORPHOLINE-4-CARBONYL)-1H-1,2,3-TRIAZOL-1-YL]PHENYL}ACETAMIDE typically involves multiple steps. One common approach is the cycloaddition reaction to form the triazole ring, followed by the introduction of the morpholine and acetamide groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Purification processes such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[5-AMINO-4-(MORPHOLINE-4-CARBONYL)-1H-1,2,3-TRIAZOL-1-YL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups to amines.
Substitution: This reaction involves replacing one functional group with another, which can be useful in modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
N-{4-[5-AMINO-4-(MORPHOLINE-4-CARBONYL)-1H-1,2,3-TRIAZOL-1-YL]PHENYL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{4-[5-AMINO-4-(MORPHOLINE-4-CARBONYL)-1H-1,2,3-TRIAZOL-1-YL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. The triazole ring and morpholine moiety can bind to active sites on enzymes or receptors, inhibiting their activity. This interaction can disrupt specific biochemical pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
N-{4-[5-AMINO-4-(MORPHOLINE-4-CARBONYL)-1H-1,2,3-TRIAZOL-1-YL]PHENYL}ACETAMIDE: This compound is unique due to its specific combination of functional groups and their arrangement.
Other Triazole Derivatives: Compounds with similar triazole rings but different substituents can have varying biological activities and properties.
Morpholine Derivatives: Compounds with morpholine moieties but different core structures can also exhibit different activities.
Uniqueness
The uniqueness of N-{4-[5-AMINO-4-(MORPHOLINE-4-CARBONYL)-1H-1,2,3-TRIAZOL-1-YL]PHENYL}ACETAMIDE lies in its specific combination of functional groups, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C15H18N6O3 |
---|---|
Molecular Weight |
330.34 g/mol |
IUPAC Name |
N-[4-[5-amino-4-(morpholine-4-carbonyl)triazol-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C15H18N6O3/c1-10(22)17-11-2-4-12(5-3-11)21-14(16)13(18-19-21)15(23)20-6-8-24-9-7-20/h2-5H,6-9,16H2,1H3,(H,17,22) |
InChI Key |
UXCTYDJUUJLJFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N3CCOCC3)N |
Origin of Product |
United States |
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